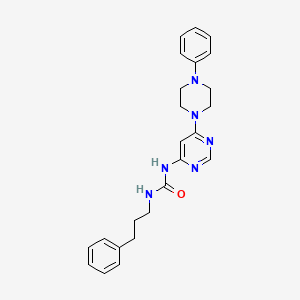
1-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(3-phenylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(3-phenylpropyl)urea is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(3-phenylpropyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines.
Introduction of the piperazine moiety: This step involves the reaction of the pyrimidine intermediate with 4-phenylpiperazine under suitable conditions.
Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, acids, or bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(3-phenylpropyl)urea would involve its interaction with specific molecular targets. This could include binding to receptors or enzymes, thereby modulating their activity. The exact pathways would depend on the specific biological context in which the compound is studied.
類似化合物との比較
Similar Compounds
1-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl derivatives: These compounds share a similar core structure and may have comparable pharmacological activities.
3-Phenylpropyl urea derivatives: These compounds also contain the urea linkage and may exhibit similar chemical reactivity.
Uniqueness
1-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(3-phenylpropyl)urea is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and chemical reactivity compared to other similar compounds.
生物活性
1-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(3-phenylpropyl)urea, also known by its CAS number 1421533-18-7, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure that includes a pyrimidine ring, a phenylpiperazine moiety, and a phenylpropyl urea group, which contribute to its unique biological activities.
The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE) . AChE is crucial in terminating the action of acetylcholine (ACh) at cholinergic synapses by hydrolyzing it into acetate and choline. By inhibiting AChE, the compound increases the concentration of ACh in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic dysfunction is a hallmark.
Biochemical Pathways
The inhibition of AChE leads to several downstream effects:
- Increased Acetylcholine Levels : Elevated ACh levels can enhance cognitive functions and memory.
- Altered Cellular Signaling : The compound's action may influence various cellular processes, including gene expression and cellular metabolism.
Experimental Findings
Research has demonstrated that compounds structurally related to this compound exhibit varying degrees of AChE inhibition. In vitro studies have shown that modifications in the chemical structure can significantly affect biological activity.
Table 1: Comparative AChE Inhibition Activities
| Compound ID | Structure Description | AChE Inhibition IC50 (µM) |
|---|---|---|
| Compound 1 | 1-(6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl) | 5.2 |
| Compound 2 | N-(6-(4-Methoxyphenyl)pyrimidin-4-yl)cinnamamide | 10.0 |
| Compound 3 | 5-cyclopropyl-N-[6-(4-phenylpiperazin-1-yl)] | 8.5 |
Case Studies
In a study focused on the design and synthesis of phenyl urea derivatives as potential IDO1 inhibitors, it was found that structural modifications could lead to enhanced selectivity and potency against specific targets like IDO1 and TDO (tryptophan 2,3-dioxygenase). While these studies primarily target cancer therapies, they provide insights into how similar structural frameworks can yield compounds with diverse biological activities.
Pharmacological Applications
Due to its mechanism of action, this compound is being explored for potential applications in:
- Cognitive Enhancement : As an AChE inhibitor, it may aid in treating cognitive decline associated with Alzheimer's disease.
- Anticancer Activity : By influencing metabolic pathways related to tryptophan metabolism, compounds with similar structures are being evaluated for their anticancer properties.
特性
IUPAC Name |
1-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O/c31-24(25-13-7-10-20-8-3-1-4-9-20)28-22-18-23(27-19-26-22)30-16-14-29(15-17-30)21-11-5-2-6-12-21/h1-6,8-9,11-12,18-19H,7,10,13-17H2,(H2,25,26,27,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBJHSYGRFUABY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)NCCCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














